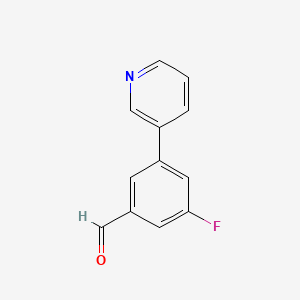
3-Fluoro-5-(pyridin-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated aromatic aldehyde, which contains both a fluorine atom and a pyridine ring attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyridin-3-yl)benzaldehyde can be achieved through several methods. One common approach involves the electrophilic fluorination of a suitable precursor. For example, 3,5-dibromo-4-formylpyridine can be fluorinated using N-fluoro-benzenesulfonimide (NFSI) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to ensure high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
3-Fluoro-5-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 3-Fluoro-5-(pyridin-3-yl)benzoic acid.
Reduction: 3-Fluoro-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-5-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
作用機序
The mechanism of action of 3-Fluoro-5-(pyridin-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and interactions with biological targets .
類似化合物との比較
Similar Compounds
3,5-Difluoropyridine: Similar in structure but contains two fluorine atoms instead of one.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group instead of an aldehyde group.
Uniqueness
3-Fluoro-5-(pyridin-3-yl)benzaldehyde is unique due to the combination of a fluorine atom and a pyridine ring attached to a benzaldehyde core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C12H8FNO |
|---|---|
分子量 |
201.20 g/mol |
IUPAC名 |
3-fluoro-5-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-5-9(8-15)4-11(6-12)10-2-1-3-14-7-10/h1-8H |
InChIキー |
ZUDUAFGJJMWARN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


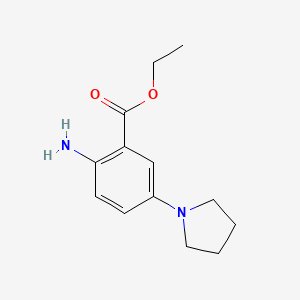
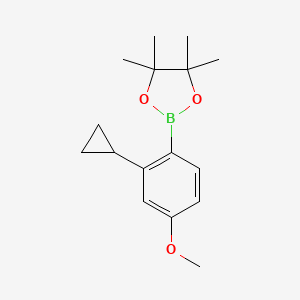
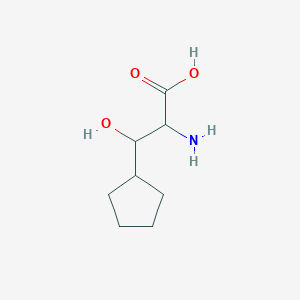
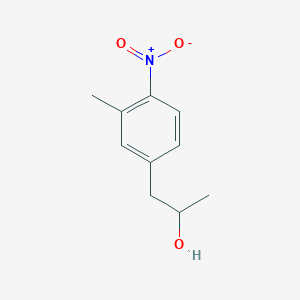
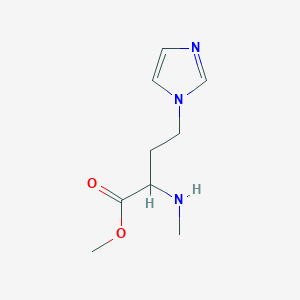
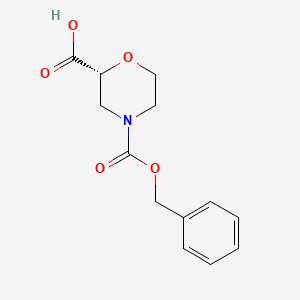
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)

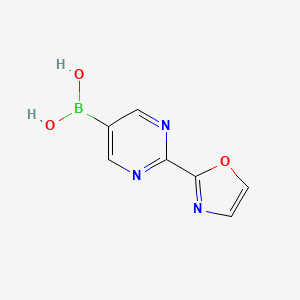

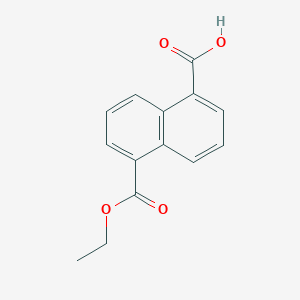
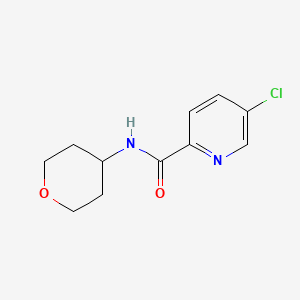
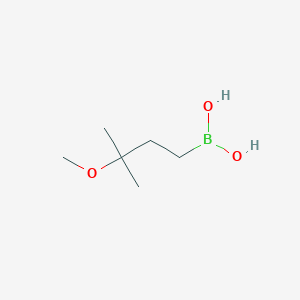
![Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13568988.png)
